5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid
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Overview
Description
5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H7BrO3S and a molecular weight of 287.13 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a carboxylic acid functional group attached to a benzo[b]thiophene ring. It appears as a white to light yellow solid and is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Preparation Methods
One common method includes the bromination of 6-methoxybenzo[b]thiophene, followed by carboxylation . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of Grignard reagents .
Chemical Reactions Analysis
5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the carboxylic acid group to form alcohols or aldehydes.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the specific biological activity being studied .
Comparison with Similar Compounds
5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid can be compared with other benzo[b]thiophene derivatives such as:
5-Methylbenzo[b]thiophene: Used in proteomics research.
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid: Used as an intermediate in organic synthesis and pharmaceutical production.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential biological activities .
Properties
IUPAC Name |
5-bromo-6-methoxy-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c1-14-7-4-8-5(2-6(7)11)3-9(15-8)10(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXVTDDDVUCMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(SC2=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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